Decanoato de flufenazina

Descripción general

Descripción

El decanoato de flufenazina es un éster de acción prolongada de flufenazina, un derivado de fenotiazina utilizado principalmente como agente antipsicótico. Es comúnmente usado en el manejo de trastornos psicóticos crónicos, particularmente la esquizofrenia . El compuesto es conocido por su duración prolongada de acción, lo que lo hace adecuado para pacientes que requieren terapia neuroléptica prolongada .

Aplicaciones Científicas De Investigación

El decanoato de flufenazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los derivados de fenotiazina en varias reacciones químicas.

Biología: El compuesto se utiliza para investigar los efectos de los agentes antipsicóticos en los procesos celulares y moleculares.

Medicina: El this compound se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la esquizofrenia y otros trastornos psicóticos.

Industria: Se utiliza en el desarrollo de formulaciones inyectables de acción prolongada para la administración sostenida de medicamentos .

Mecanismo De Acción

El decanoato de flufenazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción reduce la liberación de hormonas hipotalámicas e hipofisarias y deprime el sistema de activación reticular, afectando el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis . La naturaleza de acción prolongada del compuesto se debe a su liberación lenta desde el sitio de inyección, proporcionando niveles terapéuticos sostenidos en el torrente sanguíneo .

Análisis Bioquímico

Biochemical Properties

Fluphenazine decanoate interacts with various biomolecules in the body. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine decanoate has various effects on cells. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . It can also cause movement problems, sleepiness, depression, and increased weight .

Molecular Mechanism

The molecular mechanism of action of fluphenazine decanoate involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .

Dosage Effects in Animal Models

In animal models, the effects of fluphenazine decanoate vary with different dosages . Horses, for example, seem to be more sensitive to fluphenazine decanoate on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans to achieve the desired effect .

Metabolic Pathways

Fluphenazine decanoate is extensively metabolized . The metabolic pathways involve aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . It is metabolized in the liver and excreted in both the urine and the feces .

Transport and Distribution

Fluphenazine decanoate is transported and distributed within cells and tissues . It crosses the blood-brain barrier and placenta . The distribution of fluphenazine decanoate is influenced by its high protein-binding property in plasma .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas where dopaminergic D1 and D2 receptors are present, such as the postsynaptic membrane of neurons in the brain .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El decanoato de flufenazina se sintetiza por esterificación de flufenazina con ácido decanoico. La reacción típicamente involucra el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del enlace éster.

Métodos de Producción Industrial

En entornos industriales, el this compound se produce disolviendo flufenazina en un solvente adecuado, seguido de la adición de ácido decanoico y un agente deshidratante. La mezcla de reacción se agita a una temperatura controlada hasta que la esterificación se completa. El producto se purifica luego por recristalización o cromatografía para obtener un compuesto de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El decanoato de flufenazina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar varios productos de degradación.

Reducción: Las reacciones de reducción pueden convertir el this compound de vuelta a su compuesto padre, flufenazina.

Sustitución: El anillo de fenotiazina puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y azufre

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y nucleófilos en condiciones básicas

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de flufenazina, así como derivados de fenotiazina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Clorpromazina: Otro derivado de fenotiazina utilizado como antipsicótico.

Perfenazina: Un antipsicótico de alta potencia similar a la flufenazina.

Haloperidol: Un derivado de butirofenona con propiedades antipsicóticas similares

Singularidad

El decanoato de flufenazina es único debido a su naturaleza de acción prolongada, que reduce la frecuencia de administración en comparación con otros antipsicóticos. Esto lo hace particularmente útil para pacientes que tienen dificultades para adherirse a los regímenes de medicación diarios .

Propiedades

IUPAC Name |

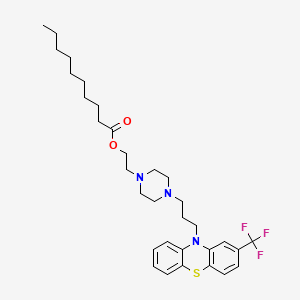

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQCGTZFEYDQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023069 | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-47-1 | |

| Record name | Fluphenazine decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5002-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine decanoate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.